

# Application Notes and Protocols for Bromine Azide (BrN<sub>3</sub>)

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## Compound of Interest

Compound Name: Bromine azide

Cat. No.: B087527

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**DANGER: Bromine azide** is an extremely toxic, highly reactive, and dangerously explosive compound. It is sensitive to shock, friction, heat, and changes in pressure. Work with this substance should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place. A thorough risk assessment must be completed before any handling.

## Physicochemical and Hazard Data

Quantitative data for **bromine azide** is summarized below. Its extreme instability makes detailed experimental data scarce.

Property	Value	Citation(s)
Molecular Formula	BrN <sub>3</sub>	[1]
Molar Mass	121.92 g/mol	[1]
Appearance	Red liquid or crystals	[1][2]
Melting Point	-45 °C	[1]
Pressure Sensitivity	Explosions can occur at pressure changes ( $\Delta p$ ) $\geq$ 0.05 Torr.	[1][3][4]
Decomposition Energy	The disintegration to Br <sub>2</sub> and N <sub>2</sub> has a high reaction energy of 404 kJ/mol.	[4][5]
Primary Hazards	Explosive (Hazard Class 1.1A), highly toxic, powerful oxidant, corrosive.	[1][2]

## Hazard Identification and Incompatibilities

**Bromine azide** is a powerful oxidant and is incompatible with a wide range of materials. Contact with these substances can lead to violent reactions, fire, or explosion.

Incompatible Material Class	Specific Examples	Citation(s)
Metals	Alkali metals (e.g., sodium), arsenic, phosphorus, silver foil, antimony, powdered metals (aluminum, iron, copper), heavy metals and their salts.	[1][2][6][7]
Reducing Agents	Lithium, sodium, and their hydrides.	[8]
Organic Materials	Combustible materials, organic compounds in general, ethyl ether, aldehydes, ketones, amines, amides, phenols, alcohols.	[2][6][9]
Acids & Solvents	Strong acids, halogenated solvents (e.g., dichloromethane, chloroform). Mixing with acids can form highly toxic and explosive hydrazoic acid.	[7][10][11][12]
Other	Ammonia, carbon disulfide, chromyl chloride, dimethyl sulfate, ozone.	[7][9][13]

## Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling **bromine azide**.

Body Part	Required PPE	Citation(s)
Hands	Fluorinated rubber or multilayer laminate gloves should be worn. Neoprene or nitrile gloves may offer limited protection for dilute solutions but are not recommended for pure substance.	[8][9][14]
Eyes/Face	Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, used in combination with a full-face shield.	[9][14][15]
Body	A fire/flame-resistant lab coat over cotton-based clothing, long pants, and fully enclosed, chemical-resistant safety shoes. An impervious chemical-resistant apron is also recommended.	[14][15]
Respiratory	All work must be performed in a certified chemical fume hood. In case of engineering control failure or for emergency response, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.	[6][8][15]

## Engineering Controls

- Chemical Fume Hood: All manipulations of **bromine azide** must be performed inside a certified chemical fume hood with a tested and documented face velocity. The sash should

be kept as low as possible.[\[6\]](#)[\[9\]](#)[\[14\]](#)

- Blast Shield: A portable, weighted blast shield must be placed between the user and the apparatus during the entire experiment.[\[12\]](#)
- Ventilation: The laboratory must be well-ventilated with an exhaust system separate from the general building ventilation.[\[16\]](#)
- Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[\[9\]](#)[\[17\]](#)

## Experimental Protocol: In-situ Generation and Use in a Continuous Flow System

Due to its extreme instability, **bromine azide** should not be isolated or stored. The safest method for its use is in-situ generation and immediate consumption in a continuous flow reactor. This protocol is adapted from a published procedure for the 1,2-bromoazidation of olefins.[\[4\]](#)[\[5\]](#)[\[18\]](#)

Objective: To safely generate **bromine azide** in an aqueous phase and immediately extract it into an organic phase containing a substrate (e.g., an alkene) for reaction in a continuous flow setup.

Materials:

- Sodium azide ( $\text{NaN}_3$ )
- Sodium bromide ( $\text{NaBr}$ )
- Oxone (Potassium peroxymonosulfate)
- Deionized water
- Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
- Alkene substrate

- Continuous flow reactor system with multiple pump inlets, a mixing unit (T-mixer), and a residence time coil/reactor.

#### Procedure:

- Solution Preparation:
  - Aqueous Stream 1: Prepare an aqueous solution of sodium bromide (NaBr) and sodium azide (NaN<sub>3</sub>).
  - Aqueous Stream 2: Prepare an aqueous solution of Oxone.
  - Organic Stream: Prepare a solution of the alkene substrate in a suitable organic solvent.
- System Setup:
  - Set up the continuous flow reactor, ensuring all connections are secure. The reactor tubing should be made of a compatible material like Teflon or PFA.
  - Place the reactor behind a blast shield within a chemical fume hood.
  - Set the pumps for the three streams to the desired flow rates to achieve the correct stoichiometry. A 20% excess of the azide/bromide mixture is often used to ensure full conversion of the substrate.<sup>[4]</sup>
- Reaction Execution:
  - Begin pumping all three streams simultaneously into the T-mixer.
  - The two aqueous streams will mix, generating **bromine azide**, which appears as a reddish color.<sup>[4]</sup>
  - This aqueous mixture is immediately combined with the organic stream. The newly formed **bromine azide** is rapidly extracted into the organic phase, preventing its decomposition in water.<sup>[4]</sup>
  - The biphasic mixture travels through the residence time coil, where the bromoazidation of the alkene occurs.

- The output from the reactor is collected in a quenching solution (e.g., sodium thiosulfate) to neutralize any unreacted **bromine azide**.
- Workup and Purification:
  - Separate the organic and aqueous layers of the collected reaction mixture.
  - Wash the organic layer with brine and dry over sodium sulfate.
  - Remove the solvent under reduced pressure (behind a blast shield) to obtain the crude product, which can then be purified by standard methods such as column chromatography.

Safety Note: This procedure minimizes the accumulation of **bromine azide** to microscopic amounts at any given time, significantly reducing the risk of explosion compared to batch synthesis.

## Safe Storage and Waste Disposal

Storage:

- DO NOT STORE **BROMINE AZIDE**. It must be generated in-situ and consumed immediately.<sup>[4]</sup>
- Precursor materials like sodium azide should be stored in a cool, dry, well-ventilated area away from acids, heavy metals, and other incompatible materials.<sup>[7][10][13]</sup> Store in tightly sealed, clearly labeled containers.

Waste Disposal:

- Quenching: All unreacted **bromine azide** must be quenched before disposal. A solution of sodium thiosulfate or sodium bisulfite can be used to reduce the azide.
- Collection: Collect all azide-containing waste streams in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or HDPE; avoid metal parts and polyethylene for pure bromine).<sup>[6][10][19]</sup>
- Segregation: NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.<sup>[7][10]</sup> Do not mix with heavy metal waste.

- Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office according to all local, state, and federal regulations.[\[15\]](#)

## Emergency Procedures

Emergency Situation	Action Protocol	Citation(s)
Spill	<p>Small Spill (inside fume hood):            Trained personnel wearing full PPE can neutralize the spill with a reducing agent (e.g., sodium thiosulfate solution) before absorbing with an inert material like dry sand or soda ash. Place in a sealed container for hazardous waste disposal. Large Spill (or any spill outside a hood):            Immediately evacuate the area. Alert others, secure the lab, and call emergency services (e.g., 911) and the institutional safety office.</p>	[6][8][9]
Personal Exposure	<p>Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call for immediate medical assistance. Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention. Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes at an eyewash station, holding the eyelids open. Remove contact</p>	[6][14][17][20]

lenses if possible. Seek immediate medical attention. Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

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Fire

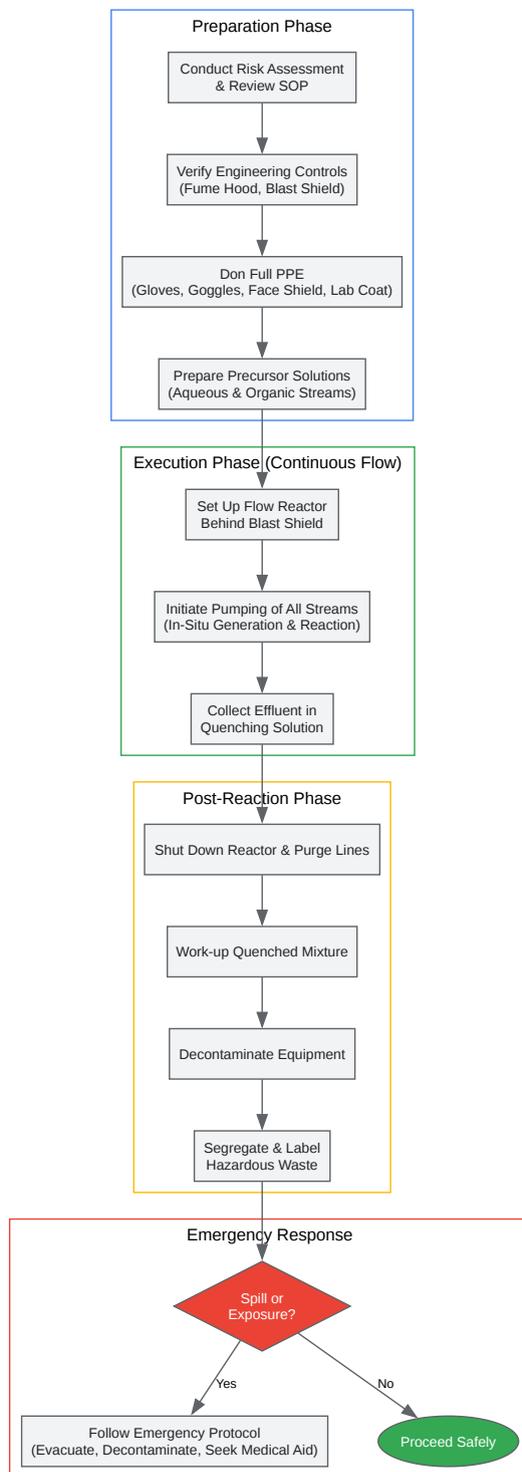
Bromine azide is not combustible but is a powerful oxidizer that can cause other materials to ignite. In case of a fire involving bromine azide, evacuate the area immediately [2][8] and call the fire department. Inform them of the materials involved. Use an extinguishing agent suitable for the surrounding fire.

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## Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational workflow for safely handling **bromine azide**.

Workflow for In-Situ Generation and Use of Bromine Azide



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Caption: Safe handling workflow for **bromine azide**.

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